3-(1-Methyl-1H-pyrazol-5-yl)cyclobutanone
Description
Properties
IUPAC Name |
3-(2-methylpyrazol-3-yl)cyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10-8(2-3-9-10)6-4-7(11)5-6/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPFLQXMSGJSOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Pyrazole Core
The pyrazole ring, specifically 1-methyl-1H-pyrazole, is typically synthesized via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. A relevant synthetic precedent involves the formation of 1-methyl-pyrazoles from hydrazine derivatives and methyl ketones or α,β-unsaturated ketones under controlled conditions.
- For example, microwave-assisted synthesis of methyl-substituted pyrazoles has been reported to afford high yields and regioselectivity under mild conditions (e.g., 150 °C, 10–15 minutes) in polar aprotic solvents like DMF.
Representative Synthetic Procedure
A typical synthetic route based on literature involves:
Formation of Hydrazone Intermediate:
- React cyclobutanone with hydrazine hydrate in ethanol under reflux.
- This step forms a cyclobutanone hydrazone intermediate.
-
- The hydrazone intermediate undergoes cyclization under controlled temperature to yield 1-cyclobutyl-3-methyl-1H-pyrazol-5-amine.
- Reaction monitoring via HPLC or TLC ensures completion.
Oxidation or Functional Group Transformation:
- The amino group at the 5-position can be converted or coupled to form the ketone functionality at the 3-position of cyclobutanone, yielding 3-(1-methyl-1H-pyrazol-5-yl)cyclobutanone.
- This step may involve selective oxidation or acylation reactions.
Reaction Conditions and Optimization
- Solvents: Ethanol is commonly used for hydrazone formation; polar aprotic solvents like DMF or acetone are used for cyclization and purification steps.
- Temperature: Reflux conditions (78 °C for ethanol) or microwave heating (up to 150 °C) are effective for accelerating cyclization.
- Atmosphere: Nitrogen atmosphere is preferred to prevent oxidation and side reactions.
- Purification: Column chromatography on silica gel or recrystallization from solvent mixtures (e.g., dichloromethane/hexane) is used to obtain pure products.
Analytical Characterization
- NMR Spectroscopy: ^1H and ^13C NMR confirm the structure, with characteristic signals for pyrazole protons and cyclobutanone methylene groups.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.
- HPLC: Used to monitor reaction progress and verify purity (>95% typical).
- X-ray Crystallography: Occasionally employed to confirm the regiochemistry and molecular conformation of cyclobutanone-pyrazole derivatives.
Summary Table of Key Synthetic Parameters
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hydrazone formation | Cyclobutanone + Hydrazine hydrate | Ethanol | Reflux (~78 °C) | 80–90 | Stirring under N2, 2–4 hours |
| Cyclization to pyrazole | Hydrazone intermediate, base catalyst | DMF or Acetone | Microwave/150 °C or reflux | 85–90 | Microwave heating shortens reaction time |
| Functional group transformation | Aminopyrazole + oxidant or acylating agent | DMF or Acetone | Room temp to reflux | 75–85 | Careful control to avoid overoxidation |
Research Findings and Notes
- Microwave-assisted protocols significantly improve reaction rates and yields for pyrazole formation, as demonstrated in regioselective syntheses of methyl-substituted pyrazoles.
- The cyclobutanone moiety imparts unique steric and electronic effects, influencing reactivity and stability of the pyrazole derivatives.
- Purification strategies involving recrystallization from mixed solvents optimize product isolation and purity, critical for subsequent biological evaluation.
- No direct one-step synthesis of this compound has been widely reported; the stepwise approach via hydrazone formation and cyclization remains the standard.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-pyrazol-5-yl)cyclobutanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(1-Methyl-1H-pyrazol-5-yl)cyclobutanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the development of novel materials with unique properties
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-pyrazol-5-yl)cyclobutanone involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to various biological outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights pyrazole-containing compounds synthesized via reactions involving malononitrile, ethyl cyanoacetate, and sulfur (). These analogs share functional groups (e.g., amino, cyano, ester) and heterocyclic frameworks but differ in core ring systems (e.g., thiophene, pyran) compared to 3-(1-Methyl-1H-pyrazol-5-yl)cyclobutanone. Below is a systematic comparison:
Structural and Functional Group Differences
Key Observations :
- Electron-Withdrawing Groups: Compounds 7a and 11a feature cyano and ester groups, which enhance electrophilicity. In contrast, this compound lacks such groups, suggesting milder electronic effects dominated by the ketone.
Hydrogen-Bonding and Crystallography
emphasizes hydrogen bonding’s role in molecular aggregation. Pyrazole derivatives often act as hydrogen-bond donors/acceptors via N–H and O–H groups. For example:
- Compound 7a () contains amino and hydroxy groups, enabling extensive hydrogen-bond networks.
- This compound’s pyrazole N–H and ketone C=O could form similar networks, but the methyl group on pyrazole may sterically hinder interactions compared to unmethylated analogs.
Research Implications and Limitations
- Reactivity: The strained cyclobutanone core may offer unique pathways for ring expansion or fragmentation, unlike the more stable thiophene/pyran systems.
- Biological Activity: Pyrazole derivatives are often bioactive (e.g., kinase inhibitors). The methyl group in this compound could improve metabolic stability compared to unmethylated analogs.
- Data Gaps : The evidence lacks direct studies on this compound, necessitating further experimental work to validate comparisons.
Biological Activity
3-(1-Methyl-1H-pyrazol-5-yl)cyclobutanone is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure, which includes a cyclobutanone ring fused with a pyrazole moiety, suggests various mechanisms of action that could be explored for therapeutic applications.
The molecular formula of this compound is . It is characterized by the presence of a pyrazole ring and a cyclobutanone structure, which can influence its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing the pyrazole nucleus exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Pyrazole derivatives have been shown to possess antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, studies have indicated that certain pyrazole derivatives exhibit significant inhibition of bacterial growth at concentrations as low as 6.25 µg/mL .
- Anti-inflammatory Effects : The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds similar to this compound have demonstrated efficacy in reducing inflammation in animal models, comparable to established anti-inflammatory drugs such as ibuprofen .
- Anticancer Activity : Some pyrazole derivatives have been evaluated for their ability to inhibit cancer cell proliferation. Notably, they have shown activity against various cancer cell lines by targeting specific pathways involved in tumor growth .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity. For example, it could target cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
- Receptor Modulation : The binding affinity to specific receptors may also play a role in its biological activity. For instance, certain pyrazole derivatives have been identified as antagonists for endothelin receptors, which are implicated in various pathological conditions .
Antimicrobial Studies
A study assessed the antibacterial activity of several pyrazole derivatives against common pathogens. Compounds were tested against strains like E. coli and Staphylococcus aureus, revealing that some derivatives exhibited minimal inhibitory concentrations (MICs) ranging from 20 to 100 µg/mL, indicating moderate antibacterial properties .
Anti-inflammatory Research
In animal models of inflammation induced by carrageenan, certain pyrazole derivatives showed significant reduction in paw edema. Compounds were compared against ibuprofen, with some exhibiting up to 78% inhibition at specific time points post-treatment .
Anticancer Activity
Research on the anticancer effects of pyrazole derivatives has highlighted their ability to induce apoptosis in cancer cells. For example, one study reported that specific derivatives inhibited the proliferation of breast cancer cells through the modulation of apoptosis-related proteins .
Data Table: Biological Activities of Pyrazole Derivatives
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(1-Methyl-1H-pyrazol-5-yl)cyclobutanone, and how are intermediates characterized?
- Methodology : The compound can be synthesized via cyclization of β-keto esters or ketones with 1-methyl-1H-pyrazole derivatives. Key steps include Suzuki-Miyaura coupling to introduce the pyrazole moiety and cyclobutanone formation via intramolecular aldol condensation. Characterization typically involves / NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy to confirm regiochemistry and purity. For example, related pyrazole-cyclobutanone hybrids have been structurally validated using these techniques .
Q. How is the structural conformation of this compound resolved experimentally?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve bond angles, torsion angles, and hydrogen-bonding networks. For pyrazole-containing compounds, SCXRD often reveals planar pyrazole rings and strained cyclobutanone conformations. Discrepancies between computational (DFT) and experimental bond lengths should be analyzed to validate structural models .
Advanced Research Questions
Q. What strategies address contradictions in spectroscopic data for pyrazole-cyclobutanone derivatives?
- Methodology : Discrepancies in NMR chemical shifts (e.g., pyrazole proton splitting patterns) may arise from tautomerism or solvent effects. Cross-validate using - HMBC to confirm nitrogen connectivity. For cyclobutanone carbonyl signals, compare experimental IR (1700–1750 cm) with DFT-calculated vibrational frequencies. In cases of conflicting crystallographic data (e.g., disorder in the pyrazole ring), iterative refinement in SHELXL and Hirshfeld surface analysis can resolve ambiguities .
Q. How can the biological activity of this compound be systematically evaluated?
- Methodology : Prioritize target-specific assays based on structural analogs. For instance, pyrazole-containing kinase inhibitors (e.g., trametinib derivatives) are screened using ATP-competitive binding assays. Employ SPR (surface plasmon resonance) for affinity measurements and molecular docking (AutoDock Vina) to predict binding poses. ADMET properties should be assessed via in vitro cytochrome P450 inhibition assays and hepatic microsome stability studies .
Q. What experimental designs optimize yield in cyclobutanone ring formation?
- Methodology : Use Dean-Stark traps for water removal in aldol condensations to shift equilibrium. Catalytic systems like TiCl-EtN enhance cyclization efficiency. Monitor reaction progress via in situ Raman spectroscopy to detect cyclobutanone carbonyl formation. Post-synthesis, purify via silica gel chromatography (hexane:EtOAc gradient) or recrystallization from ethanol/water mixtures. Purity >98% is achievable, as demonstrated for related cyclobutanone derivatives .
Q. How are crystallographic challenges (e.g., twinning, disorder) managed in pyrazole-cyclobutanone complexes?
- Methodology : For twinned crystals, use the TWINABS tool in SHELXL to correct intensity data. Apply restraints to anisotropic displacement parameters (ADPs) for disordered cyclobutanone oxygen atoms. High-resolution data (<1.0 Å) improve refinement stability. Comparative analysis with analogous structures (e.g., 5-methyl-3-phenyl-1H-pyrazole derivatives) can guide disorder modeling .
Q. What mechanistic insights can computational methods provide for cyclobutanone reactivity?
- Methodology : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates transition states for ring-opening reactions. Solvent effects (e.g., polar aprotic vs. protic) are modeled using the SMD continuum approach. For photochemical studies, TD-DFT predicts UV-Vis absorption spectra. QM/MM simulations can map interaction dynamics with biological targets, as seen in kinase inhibitor studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
